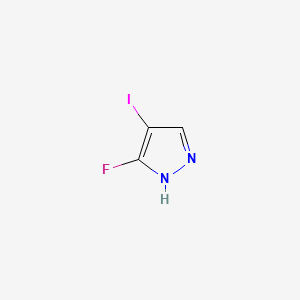
3-fluoro-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of fluorine and iodine substituents at positions 3 and 4, respectively, makes this compound particularly interesting for various chemical and biological applications.
Safety and Hazards
The safety data sheet for 4-Iodo-1H-pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3-fluoro-4-iodo-1H-pyrazole.
Direcciones Futuras
Pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, have been used in the construction of fluorescent sensing materials, detection and removal of metal ions, and the development of biosensing systems . Future research may focus on developing new pyrazole-based chemosensors and exploring their applications in environmental monitoring and biological imaging .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 4-iodopyrazole, has been shown to interact with alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These targets play crucial roles in various biochemical processes, including alcohol metabolism and mycobacterial cell wall biosynthesis .
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They are often used as intermediates in the synthesis of biologically active compounds . The presence of fluorine and iodine atoms in the molecule could potentially enhance its reactivity and interaction with its targets.
Biochemical Pathways
Given its structural similarity to 4-iodopyrazole, it might be involved in the modulation of alcohol metabolism and mycobacterial cell wall biosynthesis .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2941±200 °C, a density of 2429±006 g/cm3, and a pKa of 1027±050 . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Given its structural similarity to 4-iodopyrazole, it might exhibit antileishmanial and antimalarial activities .
Action Environment
The action, efficacy, and stability of 3-fluoro-4-iodo-1H-pyrazole could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, is known to be influenced by the reaction conditions . Additionally, the compound’s light sensitivity and incompatibility with oxidizing agents, acids, and bases could also affect its action .
Análisis Bioquímico
Biochemical Properties
For instance, some pyrazoles can inhibit or activate certain enzymes, affecting biochemical reactions
Cellular Effects
It is known that pyrazoles can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 294.1±20.0 °C , suggesting that it is stable under normal laboratory conditions.
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-iodo-1H-pyrazole can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Condensation Reactions: Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods such as:
Palladium-Catalyzed Coupling: This method uses palladium catalysts to couple aryl iodides with terminal alkynes, followed by cyclization to form the pyrazole ring.
One-Pot Synthesis: A more efficient industrial method involves a one-pot, three-component reaction of aromatic aldehydes, molecular iodine, and hydrazines.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole oxides or reduction to form pyrazolines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, silver.
Major Products
Substituted Pyrazoles: Formed through substitution reactions.
Pyrazole Oxides: Formed through oxidation.
Pyrazolines: Formed through reduction.
Aplicaciones Científicas De Investigación
3-fluoro-4-iodo-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmaceutical intermediate and its biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of agrochemicals and fluorescent dyes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-fluoro-4-chloro-1H-pyrazole
- 3-fluoro-4-bromo-1H-pyrazole
- 3-fluoro-4-methyl-1H-pyrazole
Uniqueness
3-fluoro-4-iodo-1H-pyrazole is unique due to the presence of both fluorine and iodine substituents, which impart distinct chemical and biological properties. The iodine atom makes it more reactive in substitution reactions, while the fluorine atom enhances its stability and bioactivity .
Propiedades
IUPAC Name |
5-fluoro-4-iodo-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2FIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQICHKLNSCAIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FIN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
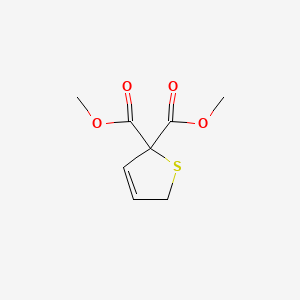
![N1,N3-Di[2-[[4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl]methoxy]ethyl]benzene-1,3-dicarboxamide](/img/structure/B6604609.png)


![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
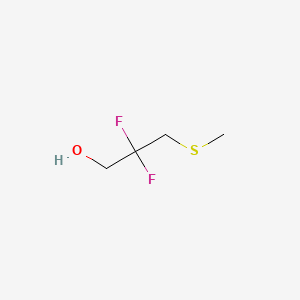
![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

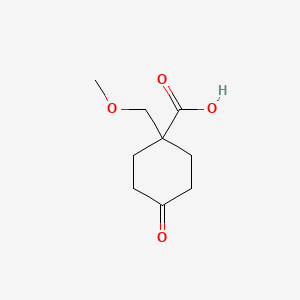
![7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline; phosphoric acid](/img/structure/B6604660.png)
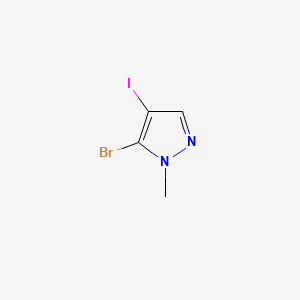
![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

